Synthesis and characterization of 3-Acetamido-2-methylphenyl Acetate
Synthesis and characterization of 3-Acetamido-2-methylphenyl Acetate
An In-depth Technical Guide to the Synthesis and Characterization of 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9)[1]. The document details a plausible synthetic route involving the diacetylation of 3-amino-2-methylphenol. It outlines step-by-step experimental protocols for the synthesis, purification, and subsequent characterization of the target compound. Characterization techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. All quantitative and spectroscopic data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers in organic synthesis and drug development.
Synthesis of 3-Acetamido-2-methylphenyl Acetate
The synthesis of 3-Acetamido-2-methylphenyl Acetate is most effectively achieved through the diacetylation of the precursor, 3-amino-2-methylphenol. This reaction involves the acetylation of both the amino (-NH₂) and the hydroxyl (-OH) functional groups. Acetic anhydride is a common and effective acetylating agent for this transformation, and the reaction can be catalyzed by a base such as pyridine or performed under solvent-free conditions.[2][3][4] The overall reaction is depicted below:
Reaction Scheme:
The mechanism for the N-acetylation of an amine involves the nucleophilic attack of the nitrogen's lone pair on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion to form the amide.[5] Similarly, the O-acetylation of the phenol involves the nucleophilic attack of the hydroxyl oxygen on the acetylating agent.[3]
Experimental Protocols
Materials and Reagents
The primary materials required for the synthesis are listed in the table below. Standard laboratory glassware and equipment, such as a round-bottom flask, reflux condenser, magnetic stirrer, and filtration apparatus, are necessary.[6]
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Amino-2-methylphenol | C₇H₉NO | 123.15 | 1.23 g (10 mmol) | Starting material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3.1 mL (32 mmol) | Acetylating agent, used in excess |
| Pyridine | C₅H₅N | 79.10 | 10 mL | Solvent and catalyst |
| Deionized Water | H₂O | 18.02 | ~200 mL | For work-up and washing |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent |
Synthesis Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methylphenol (1.23 g, 10 mmol).
-
Add pyridine (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (3.1 mL, 32 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and water with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water (2 x 50 mL) to remove any remaining pyridine and acetic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 3-Acetamido-2-methylphenyl Acetate as a solid.
Characterization Workflow
The identity and purity of the synthesized 3-Acetamido-2-methylphenyl Acetate are confirmed through a series of analytical techniques. The workflow involves determining the melting point of the purified solid and acquiring its spectroscopic data (¹H NMR, ¹³C NMR, and IR). This data is then analyzed to confirm that the molecular structure matches the target compound.
Characterization Data
The following table summarizes the key physical and predicted spectroscopic data for 3-Acetamido-2-methylphenyl Acetate. The spectroscopic data is estimated based on known values for structurally similar compounds, such as acetanilides and phenyl acetates.[7][8][9]
| Property | Value / Predicted Data |
| Physical Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Melting Point | Not available (requires experimental determination) |
| ¹H NMR (Predicted) | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~7.5 (br s, 1H, N-H), ~2.2 (s, 3H, Ar-CH₃), ~2.15 (s, 3H, N-C(O)CH₃), ~2.1 (s, 3H, O-C(O)CH₃) |
| ¹³C NMR (Predicted) | δ (ppm): ~169 (C=O, ester), ~168 (C=O, amide), ~149 (Ar-C-O), ~138 (Ar-C-N), ~130-120 (Ar-C), ~24 (N-C(O)CH₃), ~21 (O-C(O)CH₃), ~15 (Ar-CH₃) |
| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~3300 (N-H stretch, amide), ~1760 (C=O stretch, ester), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1200 (C-O stretch, ester) |
Visualization of Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthesis workflow diagram.
Caption: Characterization workflow diagram.
References
- 1. 3-ACETAMIDO-2-METHYLPHENYL ACETATE [sobekbio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. jetir.org [jetir.org]
- 5. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. PHENYL ACETATE(122-79-2) IR Spectrum [chemicalbook.com]
